11-Cyano-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid
Description
11-Cyano-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid (CAS: 60722-02-3, molecular formula: C₁₈H₁₃NO₂) is a bicyclic anthracene derivative featuring a cyano (-CN) and carboxylic acid (-COOH) group at the C11 position. This compound, offered by Synthonix, Inc.
Properties
IUPAC Name |
15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO2/c19-10-18(17(20)21)9-15-11-5-1-3-7-13(11)16(18)14-8-4-2-6-12(14)15/h1-8,15-16H,9H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSRIVVMHYJUFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3C(C1(C#N)C(=O)O)C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 11-Cyano-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid involves several steps. One common synthetic route includes the reaction of 9,10-dihydro-9,10-ethanoanthracene with cyanogen bromide in the presence of a base to introduce the cyano group. This is followed by oxidation to form the carboxylic acid group . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
11-Cyano-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano and carboxylic acid groups can participate in substitution reactions, forming new compounds with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In synthetic chemistry, 11-Cyano-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid serves as a crucial building block for creating more complex molecules. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic pathways.
Biology
Research has indicated that derivatives of this compound exhibit potential biological activities:
- Antimicrobial Properties : Compounds derived from this compound have been investigated for their effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : Studies are ongoing to evaluate its derivatives for anticancer properties. Some derivatives have shown promise in inhibiting tumor growth in vitro .
Medicine
In medicinal chemistry, this compound is being explored as a pharmaceutical intermediate. Its derivatives may be developed into drugs targeting specific diseases due to their unique chemical properties and biological activities.
Industrial Applications
The compound is also utilized in industrial applications:
- Material Development : It is used in the synthesis of advanced materials such as polymers and dyes that require specific chemical properties.
- Fluorescent Dyes : Derivatives of this compound are being developed as fluorescent dyes for various applications in imaging and diagnostics .
Case Study 1: Antimicrobial Activity
A study demonstrated that certain derivatives of this compound exhibited significant antimicrobial activity against pathogenic bacteria. The research highlighted the mechanism by which these compounds disrupt bacterial cell membranes and inhibit growth.
Case Study 2: Anticancer Research
Another investigation focused on the anticancer potential of modified versions of this compound. Results indicated that specific structural modifications enhanced cytotoxicity against cancer cell lines while minimizing toxicity to normal cells.
Mechanism of Action
The mechanism of action of 11-Cyano-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid involves its interaction with various molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,8-Dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic Acid
- Substituents : Chlorine atoms at C1 and C8, carboxylic acid at C11.
- Synthesis : Prepared via air oxidation of a precursor, followed by crystallization .
- Key Features :
- Single-crystal X-ray analysis reveals intermolecular Cl···H (2.731 Å) and O···H (1.681–2.510 Å) interactions, critical for crystal stability .
- DFT calculations show a dipole moment of 4.12 Debye and HOMO-LUMO gap of 5.14 eV, indicative of moderate reactivity .
- Experimental and computed NMR shifts (¹H and ¹³C) correlate strongly (R² = 0.9884–0.9705) .
- Applications : Acts as an allosteric modulator of the dopamine D1 receptor .
9,10-Dihydro-9,10-ethanoanthracene-11-carboxylic Acid Methyl Ester
- Substituents : Methyl ester (-COOCH₃) at C11.
- Synthesis : Microwave-assisted method achieves 70–85% yield in 6–8 minutes, far faster than traditional reflux (48 hours) .
- Key Features: Serves as a precursor for Diels-Alder reactions and other synthetic routes . Esterification improves solubility in non-polar solvents compared to the carboxylic acid form.
Ethyl (E)-10-(2-Nitrovinyl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxylate
- Substituents : Nitrovinyl group at C10, ethyl ester at C11.
- Synthesis : Derived from (E)-9-(2-nitrovinyl)anthracene and ethyl acrylate via cycloaddition .
- Key Features: The electron-deficient nitrovinyl group enhances reactivity in cycloaddition reactions. Potential applications in materials science due to extended conjugation.
trans-9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic Acid
- Substituents : Two carboxylic acid groups at C11 and C12.
- Host-Guest Chemistry : Forms inclusion complexes with xylene/ethylbenzene mixtures, demonstrating selectivity influenced by steric and electronic effects of substituents .
Electronic and Physicochemical Properties
- Cyano Group Impact: The -CN group in the target compound is strongly electron-withdrawing, likely reducing the HOMO-LUMO gap compared to chlorine or ester derivatives, enhancing electrophilicity.
- Chlorine vs. Cyano: Chlorine’s larger atomic size and polarizability contribute to stronger halogen bonding (Cl···H), whereas -CN may favor dipole-dipole or hydrogen bonding interactions.
Biological Activity
11-Cyano-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid (CAS No. 60722-02-3) is a synthetic organic compound with potential biological applications. Its unique structure, characterized by a cyano group and a carboxylic acid, positions it as a candidate for various biological studies, particularly in the realm of receptor modulation and cytotoxicity.
- Molecular Formula : C18H13NO2
- Molecular Weight : 275.3 g/mol
- IUPAC Name : this compound
- Purity : Typically ≥ 97% .
Biological Activity
The biological activity of this compound has been explored primarily in the context of its interaction with glucocorticoid receptors (GR). Research indicates that derivatives of this compound can act as modulators of GR activity, which is crucial in various physiological processes including inflammation and immune response.
Glucocorticoid Receptor Modulation
A study highlighted the discovery of a series of dihydro-9,10-ethano-anthracene carboxamides that serve as novel glucocorticoid receptor modulators. Among these derivatives, certain compounds exhibited selective transrepression activities while maintaining partial agonist properties for transactivation. This dissociation profile is significant for therapeutic applications where selective modulation of GR pathways is desired .
Study on Receptor Modulation
In a detailed structure-activity relationship (SAR) study, researchers identified that modifications at the bridgehead position of the compound could enhance its efficacy as a glucocorticoid receptor modulator. The findings suggest that specific structural features are critical for achieving desired receptor interactions and functional outcomes .
Cytotoxicity Assessments
Another research focus involved assessing the cytotoxic effects of various derivatives of dihydro-anthracene compounds. The results indicated that certain modifications could lead to increased cytotoxicity against cancer cell lines. For instance, compounds with specific substituents demonstrated significant inhibition of cell proliferation in vitro .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C18H13NO2 |
| Molecular Weight | 275.3 g/mol |
| Purity | ≥ 97% |
| CAS Number | 60722-02-3 |
| Biological Activity | Effect |
|---|---|
| Glucocorticoid Receptor Modulation | Selective transrepression |
| Cytotoxicity | Inhibition of cancer cell proliferation |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 11-cyano-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid derivatives?
- Microwave-assisted synthesis enables rapid preparation of methyl ester derivatives (e.g., 9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid methyl ester) with high yields using modified domestic microwave reactors .
- Diels-Alder cycloaddition between anthracene and acrolein derivatives is a foundational method to construct the ethanoanthracene backbone, followed by functionalization (e.g., cyano or carboxyl groups) .
- Curtius rearrangement of acyl azides derived from anthracene-fused acid chlorides provides enantiopure diamine intermediates, useful for chiral ligand synthesis .
Q. How is the structural characterization of this compound and its derivatives performed?
- Single-crystal X-ray diffraction confirms molecular geometry, as demonstrated for dichloro derivatives (e.g., 1,8-dichloro-9,10-ethanoanthracene-11-carboxylic acid), revealing bond angles and intermolecular interactions .
- <sup>1</sup>H/<sup>13</sup>C NMR spectroscopy correlates with computational data (DFT) to validate electronic environments. For example, experimental <sup>13</sup>C chemical shifts align with DFT-calculated values (R² = 0.9884–0.9705) .
- Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H…Cl: 2.731 Å; O…H: 1.681 Å) to explain crystal packing stability .
Advanced Research Questions
Q. How does the Kirkwood-Westheimer model explain acid dissociation behavior in rigid anthracene derivatives?
- The Kirkwood-Westheimer electrostatic field model predicts pKa values by considering the angular orientation of substituent dipoles relative to the carboxylic acid group. For example, syn- and anti-dichloro derivatives exhibit pKa differences (ΔpKa ≈ 0.47) due to dipole alignment effects .
Q. What host-guest selectivity properties does the ethanoanthracene framework exhibit, and how is this applied in isomer separation?
- Roof-shaped ethanoanthracene hosts (e.g., DED, H1-H3) show complete selectivity for para-dichlorobenzene (p-DCB) over ortho/meta isomers in crystallization experiments. This arises from complementary cavity size and π-π interactions .
- Single-crystal X-ray data and thermal analysis guide the design of hosts with tailored selectivity for industrial or analytical separations .
Q. How do computational methods like DFT correlate with experimental NMR data for structural analysis?
- DFT calculations simulate <sup>1</sup>H/<sup>13</sup>C NMR chemical shifts, achieving high correlation (R² > 0.97) with experimental data. Discrepancies highlight regions of electron density distortion or solvent effects .
Q. What intermolecular interactions stabilize the crystal structure of chlorinated derivatives?
- Hirshfeld analysis identifies dominant H…Cl (2.731 Å) and O…H (1.681–2.510 Å) contacts in 1,8-dichloro derivatives. These interactions, alongside π-stacking, dictate crystal lattice stability .
Q. What role does the ethanoanthracene backbone play in the biological activity of organotin(IV) complexes?
- Organotin(IV) complexes with ethanoanthracene-carboxylic acid ligands exhibit enhanced cytotoxicity (e.g., against HepG2 cells) due to rigid backbone-mediated DNA intercalation and Sn–O/Sn–N coordination .
Methodological Considerations
Q. How to address discrepancies between calculated and observed pKa values in rigid anthracene derivatives?
- Solvent effects : Apparent pKa values in aqueous ethanol may deviate from gas-phase DFT predictions. Adjust calculations using implicit solvent models (e.g., PCM) .
- Substituent dipole orientation : Re-evaluate dipole angles in the Kirkwood-Westheimer model if experimental pKa mismatches exceed ±0.5 units .
Q. What strategies optimize microwave synthesis for ethanoanthracene derivatives?
- Power and time modulation : Use 300–600 W in 5–10 minute cycles to prevent decomposition while achieving >90% yields .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance microwave absorption and reaction efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
